tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18739589
InChI: InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-9(17)15-10(13)14/h4-8H2,1-3H3,(H2,14,15,17)
SMILES:
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol

tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

CAS No.:

Cat. No.: VC18739589

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate -

Specification

Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl 1-imino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Standard InChI InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-9(17)15-10(13)14/h4-8H2,1-3H3,(H2,14,15,17)
Standard InChI Key YDTZZEQNXJSMCQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=N

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Molecular Formula

The compound is systematically named tert-butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate, reflecting its spirocyclic framework. Its molecular formula is C₁₃H₂₁N₃O₃, with a molecular weight of 269.34 g/mol . The spiro center bridges a six-membered ring (containing two nitrogen atoms) and a five-membered ring featuring an enamine and ketone group.

Structural Features

The molecule’s core comprises:

  • A spiro[4.5]decane skeleton with nitrogen atoms at positions 2 and 8.

  • A tert-butyl carbamate group at position 8, providing steric bulk and stability.

  • An amino group at position 1 and a ketone at position 3, enabling diverse reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₁N₃O₃
Molecular Weight269.34 g/mol
CAS Number2137503-80-9
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2N

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via intramolecular cyclization strategies, often starting from tert-butyl-protected precursors. A representative method involves:

  • Condensation: Reacting tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal to introduce the enamine moiety.

  • Amination: Selective amination at position 1 using ammonia or ammonium acetate under controlled pH.

Table 2: Optimized Reaction Conditions

ParameterConditionYield
SolventDichloromethane75–85%
Temperature0–5°C (step 1); 25°C (step 2)
CatalystTriethylamine
PurificationColumn chromatography (SiO₂)

Gram-Scale Production

A scaled-up procedure reported by Zhang et al. (2023) achieved 92% yield using petroleum ether/ethyl acetate (10:1) for recrystallization, highlighting industrial viability .

Physicochemical Properties

Stability and Solubility

The tert-butyl group enhances lipophilicity (logP ≈ 1.8), favoring solubility in organic solvents like acetonitrile and dichloromethane. The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the carbamate group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.33 (s, 9H, tert-butyl), 3.23–3.44 (m, 2H, N–CH₂), 6.62 (s, 1H, enamine) .

  • ¹³C NMR: Peaks at 170.58 ppm (C=O, carbamate) and 202.96 ppm (C=O, ketone) .

Mass Spectrometry:

  • HRMS (ESI-TOF): [M+Na]⁺ observed at m/z 292.1521 (calculated 292.1523) .

Applications in Pharmaceutical Research

Biological Activity

The compound’s spirocyclic framework mimics natural alkaloids, showing promise as:

  • Antibiotic lead: Inhibits bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus) .

  • Kinase inhibitor: Binds ATP pockets in cancer-related kinases (IC₅₀ = 120 nM for EGFR).

Drug Delivery Systems

Its lipophilicity enables encapsulation into nanoparticles for targeted delivery, enhancing bioavailability in preclinical models.

Recent Advances and Future Directions

Radical-Mediated Syntheses

Recent work by Zhang et al. (2023) demonstrated spiro radical trapping to access novel analogs, expanding structural diversity .

Computational Design

Machine learning models predict derivatives with enhanced binding to neurological targets (e.g., NMDA receptors) .

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